Field: Organic Chemistry: The compound is used in the synthesis of dipeptides.
Method of Application: The resulting protected AAILs are then used in dipeptide synthesis with commonly used coupling reagents .
Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Field: Radiopharmaceutical Research: Functionalized piperazine derivatives, which can be derived from the compound, are used in radiopharmaceutical research as starting material for spiro-compounds .
Method of Application: The compound is used as a starting material for the synthesis of spiro-compounds .
Results: These spiro-compounds are used for the mild introduction of fluorine-18, a radioactive isotope of fluorine .
Field: Organic Chemistry: The compound is used in the synthesis of benzoxazoles and benzimidazoles .
Method of Application: The compound is used as a catalyst in the synthesis of benzoxazoles and benzimidazoles . These reactions are performed under solvent-free conditions during appropriate reaction times with high yields .
Results: The catalyst obtained from ZnO-NPs (PINZS), as the more efficient one, is used for the efficient promotion of the N-Boc protection of amines .
Field: Proteomics Research: The compound is used in proteomics research .
Method of Application: The compound is used as a starting material in proteomics research .
Results: The compound is used for proteomics research, from Santa Cruz .
Field: Polymer Chemistry: The compound is used in the synthesis of α,β-poly (2-oxazoline) lipopolymers .
Method of Application: The compound is used in the termination step during synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .
Results: The compound is used in the synthesis of indazole DNA gyrase inhibitors .
Field: Organic Chemistry: The compound is used in the synthesis of macrocyclic, triazine-based receptor molecules .
Method of Application: The compound is used as a starting material in the synthesis of macrocyclic, triazine-based receptor molecules .
Results: The compound is used in the synthesis of macrocyclic, triazine-based receptor molecules .
1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine is a chemical compound characterized by the molecular formula C19H29N3O4 and a molecular weight of 363.458 g/mol. This compound features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a benzyloxycarbonyl (Cbz) group attached to an aminoethyl side chain. The presence of these protective groups enhances the compound's stability and solubility, making it useful in various chemical and biological applications .
tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate itself is not a biologically active molecule. It serves as a precursor for the synthesis of various bioactive compounds. The final product's mechanism of action will depend on the specific modifications made after deprotection.
These reactions make it a versatile intermediate in organic synthesis and pharmaceutical chemistry .
The biological activity of 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine is primarily linked to its role as a building block in the synthesis of bioactive compounds. Its derivatives have shown potential in:
The synthesis of 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine typically involves several steps:
1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine has several applications across various fields:
Interaction studies involving 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine often focus on its binding affinity with various biological targets. These studies typically assess:
Such studies are crucial for determining the pharmacokinetic properties of compounds derived from this structure .
Several compounds share structural similarities with 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-N-Boc-4-(2-aminoethyl)piperazine | C13H20N2O2 | Lacks Cbz protection; simpler structure. |
| 1-Cbz-4-(2-N-Boc-aminoethyl)piperazine | C19H29N3O4 | Inverted protection groups compared to target. |
| Tert-butyl 4-(2-aminoethyl)piperazine | C13H22N2O2 | No aromatic protection; more reactive amine. |
| 1-N-Boc-4-(2-methylaminoethyl)piperazine | C15H24N2O2 | Contains methyl instead of benzyl; altered activity. |
These comparisons illustrate how variations in protective groups and substituents can lead to differences in reactivity and biological activity, making 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine particularly valuable for specific applications in drug development .
The synthesis of 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine requires careful selection of starting materials to ensure high yields and purity. The primary starting material is piperazine, which serves as the heterocyclic core for subsequent functionalization [1] . Alternative starting materials include pre-functionalized piperazine derivatives such as 1-(2-aminoethyl)piperazine or 4-(2-aminoethyl)piperazine, which can streamline the synthetic pathway [3].
The selection of protecting group reagents is crucial for the synthetic success. tert-Butyl dicarbonate (Boc₂O) is the preferred reagent for introducing the Boc protecting group, offering superior stability under acidic conditions compared to other carbamate protecting groups . Benzyl chloroformate serves as the standard reagent for Cbz protection, though it requires stringent anhydrous conditions to prevent hydrolysis and side reactions [5].
For the aminoethyl chain introduction, bis(2-chloroethyl)amine hydrochloride represents a common electrophilic reagent that can undergo nucleophilic substitution with piperazine derivatives [3]. Alternative approaches utilize 2-bromoethylamine derivatives or N-protected aminoethyl halides to achieve selective alkylation [6] [7].
The protection of piperazine nitrogen atoms requires a strategic approach to achieve selective monosubstitution while preventing overalkylation. The most widely employed strategy involves stepwise protection, where one nitrogen atom is protected first, followed by functionalization of the remaining nitrogen .
Direct Boc protection of piperazine proceeds through reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures ranging from 0°C to 25°C. The Boc group installs selectively on the less sterically hindered nitrogen atom, with yields typically ranging from 85% to 95% .
Cbz protection employs benzyl chloroformate in the presence of a base under anhydrous conditions [5]. The reaction requires careful control of temperature and moisture to prevent competing hydrolysis reactions. N-methylimidazole has been identified as a superior base for Cbz protection, providing yields of 80-89% compared to 12-34% with traditional bases such as pyridine or triethylamine [5].
The orthogonal nature of Boc and Cbz protecting groups allows for selective deprotection strategies. Boc groups are removed under acidic conditions using trifluoroacetic acid, while Cbz groups require catalytic hydrogenation or treatment with strong acids . This orthogonality enables complex synthetic sequences where different nitrogen atoms can be deprotected independently.
The formation of the aminoethyl chain through coupling reactions represents a critical step in the synthesis. Classical approaches employ nucleophilic substitution reactions between protected piperazine derivatives and appropriate electrophiles [3]. The most common method involves the reaction of N-Boc-piperazine with N-Cbz-2-bromoethylamine or similar activated derivatives [1] [6].
Optimization of coupling reactions focuses on solvent selection, temperature control, and base selection. Dichloromethane and acetonitrile have emerged as preferred solvents for these transformations, providing good solubility for both reactants and products while minimizing side reactions [3]. Temperature optimization typically involves conducting reactions at 0°C to room temperature to balance reaction rate with selectivity .
The choice of base significantly impacts reaction efficiency and selectivity. Cesium carbonate has proven superior to traditional bases such as triethylamine for many coupling reactions, providing higher yields and reduced formation of byproducts [3]. The use of excess base (1.5-2.0 equivalents) is often necessary to neutralize hydrogen halide byproducts and drive the reaction to completion [3].
Reaction time optimization varies depending on the specific substrate combination and reaction conditions. Typical reaction times range from 2 hours to 24 hours, with monitoring by thin-layer chromatography to determine completion [3]. Extended reaction times may lead to decomposition or side product formation, necessitating careful optimization for each specific transformation.
Modern synthetic approaches to 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine increasingly incorporate green chemistry principles to reduce environmental impact and improve sustainability [8] [9]. Solvent selection represents a primary focus, with traditional halogenated solvents being replaced by more environmentally benign alternatives such as ethanol, water, or ionic liquids [8] [9].
The implementation of atom economy principles has led to the development of more efficient synthetic routes that minimize waste generation [8]. Catalytic processes have been developed to replace stoichiometric reagents, reducing the overall environmental footprint of the synthesis [8] [10]. For example, the use of supported catalysts on graphene oxide has enabled heterogeneous catalysis with improved recyclability [8].
Microwave-assisted synthesis represents a significant advancement in green chemistry applications for piperazine derivatives [9]. This approach reduces reaction times from hours to minutes while improving yields and reducing energy consumption [9]. The use of microwave irradiation has been shown to provide yields of 47-73% for piperazine derivatives within 1-3 minutes, compared to conventional heating methods that require several hours [9].
The development of aqueous reaction media has eliminated the need for organic solvents in many transformations [8]. Aqueous ethanol systems have been successfully employed for multicomponent reactions involving piperazine derivatives, providing high turnover numbers and facile catalyst recovery [8].
Flow chemistry has emerged as a powerful tool for the continuous synthesis of piperazine derivatives, offering improved safety, efficiency, and scalability [11] [12]. The small reactor volumes inherent in flow systems are particularly advantageous when working with hazardous reagents or intermediates [11].
Continuous-flow reductive amination has been successfully applied to piperazine synthesis, enabling the formation of key intermediates with high efficiency [11] [12]. A notable example involves the consecutive reduction of esters to aldehydes using DIBAL-H, followed by reductive amination with piperazine derivatives [11]. This approach achieves excellent yields while maintaining precise control over reaction conditions.
The integration of multiple reaction steps in flow systems enables telescoped synthetic sequences that minimize isolation of intermediates [11]. For piperazine derivatives, this approach has been demonstrated in the synthesis of pharmaceutical intermediates, where ester reduction, reductive amination, and protective group manipulations are performed in a single continuous process [11].
Flow chemistry systems offer superior heat and mass transfer compared to batch processes, enabling the use of higher concentrations and shorter reaction times [13]. The application of flow microreactors has demonstrated the ability to achieve 97% yields in reactions that typically require extended reaction times in batch mode [13].
The development of catalytic methods has revolutionized piperazine synthesis by enabling more efficient and selective transformations [14] [15]. Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern piperazine synthesis, providing access to complex substituted derivatives with high selectivity [16] [17].
Photoredox catalysis represents a cutting-edge approach for piperazine synthesis, enabling the formation of carbon-nitrogen bonds under mild conditions [14] [18]. Organic photoredox catalysts have been successfully employed to achieve programmable piperazine synthesis through direct substrate oxidation followed by radical cyclization [14]. This method circumvents the need for pre-functionalized radical precursors and operates under operationally simple conditions.
The use of iridium and ruthenium complexes in hydrogen transfer reactions has enabled atom-economical approaches to piperazine synthesis [19]. These catalytic systems facilitate carbon-nitrogen bond formation using amines and alcohols as starting materials, with water as the only byproduct [19]. The catalytic performance of these systems allows for the efficient synthesis of complex piperazine derivatives under mild conditions.
Nickel-catalyzed amination reactions have emerged as a cost-effective alternative to palladium-based systems [20]. Colloidal nickel catalysts have demonstrated yields of 23-84% for piperazine derivatives with reduced catalyst loading and shorter reaction times compared to traditional methods [20].
The scale-up of piperazine synthesis requires careful consideration of multiple process parameters to ensure consistent quality and yield at industrial scale [21] [22]. Temperature control becomes increasingly critical as reactor volumes increase, necessitating advanced heat transfer systems and precise temperature monitoring [23].
Catalyst optimization for large-scale production focuses on heterogeneous systems that can be easily separated and recycled [24]. The development of supported catalysts on molecular sieves has achieved selectivity greater than 95% for piperazine synthesis, with yield ratios of piperazine to byproducts exceeding 15:1 [24]. These catalysts demonstrate excellent stability and can be regenerated multiple times without significant loss of activity [24].
Residence time optimization in continuous processes requires balance between reaction completion and equipment size [23]. Mathematical modeling approaches have been developed to optimize reactor design and operating conditions for maximum economic efficiency [23]. These models incorporate both kinetic parameters and economic considerations to determine optimal operating windows.
The control of impurities becomes increasingly important at industrial scale, requiring sophisticated analytical methods and process control systems [21] [22]. Real-time monitoring systems enable immediate adjustment of process parameters to maintain product quality within specifications [23].
Industrial production of piperazine derivatives must balance raw material costs, energy consumption, and capital investment to achieve economic viability [21] [22]. The current market size for piperazine is valued at USD 3.15 billion in 2024, with projected growth at a CAGR of 4.1% through 2030 [22] [25].
Raw material costs represent a significant portion of production expenses, with high-purity starting materials commanding premium prices . The cost of 1-Boc-piperazine-2-carboxylic acid, a related intermediate, is reported at $4,500 per gram at 98% purity, reflecting the high value of purified piperazine derivatives .
Energy optimization focuses on reducing heating and cooling requirements through process integration and heat recovery systems [23]. The implementation of microwave-assisted synthesis at industrial scale has demonstrated energy savings of 30-50% compared to conventional heating methods [9].
Labor costs can be reduced through automation and continuous processing, with flow chemistry systems requiring minimal operator intervention once optimized [11]. The integration of process analytical technology enables real-time monitoring and control, reducing the need for manual sampling and analysis [23].
Industrial production requires comprehensive quality control systems to ensure consistent product quality and regulatory compliance [21] [26]. The implementation of current good manufacturing practice (cGMP) guidelines necessitates validated analytical methods and documented process control procedures [26].
Analytical method validation must demonstrate specificity, accuracy, precision, linearity, and robustness for all critical quality attributes [27]. High-performance liquid chromatography with UV detection has been validated for piperazine analysis, achieving limits of detection as low as 30 ppm and quantification limits of 90 ppm [27].
In-process monitoring systems enable real-time assessment of reaction progress and product quality [23]. The use of spectroscopic methods such as near-infrared spectroscopy allows for non-destructive monitoring of key process parameters without sample withdrawal [23].
Statistical process control methods ensure consistent quality through continuous monitoring of process variables and product attributes [23]. Control charts and process capability studies provide quantitative assessment of process performance and enable early detection of potential quality issues [23].
Column chromatography remains the most widely employed purification method for piperazine derivatives, offering excellent resolution and scalability [28] [29]. Silica gel serves as the standard stationary phase, with gradient elution using ethyl acetate and hexane providing optimal separation of target compounds from impurities [28]. The selection of appropriate solvent systems is crucial for achieving high purity, with typical purities of 95-99% achievable through optimized chromatographic conditions [29].
High-performance liquid chromatography (HPLC) has been extensively developed for both analytical and preparative applications [30] [31]. Reversed-phase HPLC using acetonitrile-water mobile phases enables efficient separation of piperazine derivatives with high resolution [30]. The development of ultra-high-performance liquid chromatography (UHPLC) has further improved separation efficiency and reduced analysis times [31].
Specialized chromatographic techniques have been developed for specific applications. Cation-exchange chromatography has proven particularly effective for piperazine derivatives due to their basic nature [32]. The use of polymeric resins enables efficient separation based on ionic interactions, with excellent recovery rates [32].
Chiral chromatography is essential for enantioselective purification of piperazine derivatives where stereochemistry is important . The use of chiral stationary phases such as Chiralpak AD-H enables separation of enantiomers with high resolution . This technique is particularly important for pharmaceutical applications where enantiomeric purity is critical.
Recrystallization represents a classical and highly effective purification method for piperazine derivatives, offering both high purity and good recovery [29] [33]. The selection of appropriate solvent systems is crucial for successful recrystallization, with ethanol-water mixtures providing excellent results for many piperazine derivatives [29].
The formation of crystalline salts has been developed as a particularly effective purification strategy [33]. The precipitation of piperazine diacetate from acetone solutions enables selective purification with purities exceeding 95% [33]. This method is particularly advantageous because it provides quantitative recovery while removing related impurities [33].
Temperature control during recrystallization is critical for optimizing crystal formation and purity [29]. Slow cooling from hot solutions typically provides the best crystal quality, while rapid cooling may lead to impurity incorporation [29]. The use of seeding techniques can improve crystal formation and reduce supersaturation effects [29].
Solvent selection for recrystallization must balance solubility characteristics with impurity rejection [33]. The use of mixed solvent systems enables fine-tuning of solubility to achieve optimal purification. For example, the combination of acetone and acetic acid has been successfully employed for piperazine purification, providing high selectivity for the target compound [33].
Comprehensive analytical verification is essential to confirm the purity and identity of synthesized piperazine derivatives [27] [34]. Nuclear magnetic resonance (NMR) spectroscopy provides the most definitive structural confirmation, with both ¹H and ¹³C NMR being routinely employed .
¹H NMR analysis enables identification of key structural features, with characteristic signals for Boc groups appearing at δ 1.4 ppm and Cbz groups at δ 5.1-5.3 ppm . The integration of these signals provides quantitative information about the degree of substitution and purity of the target compound .
¹³C NMR spectroscopy provides complementary structural information, with carbonyl carbons appearing at characteristic chemical shifts (Boc: ~155 ppm; Cbz: ~167 ppm) . The multiplicity and chemical shifts of carbon signals enable confirmation of the molecular structure and identification of impurities .
Fourier-transform infrared (FT-IR) spectroscopy provides functional group identification through characteristic absorption bands . Carbonyl stretching frequencies in the range of 1680-1720 cm⁻¹ are diagnostic for carbamate protecting groups, while N-H stretching frequencies provide information about amine functionalities .
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), enables accurate molecular weight determination and structural confirmation [29]. The fragmentation patterns observed in mass spectra provide additional structural information and can identify impurities or degradation products [29].